5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
5-iodo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGKQBPGDONEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Executive Summary
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound is a highly valuable and versatile synthetic intermediate, strategically designed for the efficient construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. We will delve into the rationale behind its design, focusing on the dual functionality of the C5-iodo group as a reactive handle for palladium-catalyzed cross-coupling reactions and the N1-tetrahydropyranyl (THP) group as a crucial protecting element that enhances solubility and directs regioselectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage this building block in organic synthesis and pharmaceutical research.
Introduction: The Strategic Importance of a Protected Iodoindazole
Indazole derivatives are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anti-cancer to anti-inflammatory and anti-bacterial.[1][2] The ability to selectively functionalize the indazole core is paramount in drug discovery. This compound emerges as a superior building block for two primary reasons:
-
The C5-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This makes the C5 position a prime site for introducing molecular diversity through the formation of new carbon-carbon (Suzuki, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) bonds.[3]
-
The N1-THP Protecting Group: The tetrahydropyranyl (THP) group is an acid-labile protecting group for the indazole nitrogen. Its introduction serves multiple critical functions: it prevents unwanted side reactions at the N-H position, it significantly improves the solubility of the indazole core in common organic solvents, and it can be selectively removed under mild acidic conditions to reveal the N-H for subsequent functionalization.[4][5]
This guide will explore how these features are exploited in synthesis, providing both the theoretical basis and practical methodologies for its use.
Physicochemical and Structural Properties
The structural and physical properties of this compound are summarized below. The presence of the bulky, non-polar THP group generally renders the compound a solid with good solubility in solvents like dichloromethane, THF, and DMF.
| Property | Value | Source |
| IUPAC Name | 5-iodo-1-(oxan-2-yl)-1H-indazole | N/A |
| Molecular Formula | C₁₂H₁₃IN₂O | Calculated |
| Molecular Weight | 328.15 g/mol | Calculated |
| Appearance | Typically a solid | [6] |
| Stability | Stable under standard conditions; stable to basic and nucleophilic reagents but labile to acid. | [4][7] |
One of the key structural characteristics introduced by the THP group is a new stereocenter at the C2 position of the pyran ring. This means that when attached to the achiral indazole, it exists as a racemic mixture of diastereomers, which can sometimes lead to peak broadening or duplication in NMR spectra.[8]
Synthesis and Purification Workflow
The synthesis of the title compound is efficiently achieved in a two-step sequence starting from commercially available 1H-indazole. The workflow is designed for high yield and straightforward purification.
Caption: Synthetic pathway for 5-Iodo-1-(THP)-1H-indazole.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Iodo-1H-indazole
-
Rationale: This procedure utilizes molecular iodine as the iodine source. The base, potassium hydroxide, is crucial for generating the indazolide anion, which is more nucleophilic and readily attacks the electrophilic iodine. DMF is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point, which facilitates the dissolution of the reagents.[9]
-
Procedure:
-
To a solution of 1H-indazole (1 equiv.) in N,N-dimethylformamide (DMF), add powdered potassium hydroxide (3 equiv.) portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes to ensure complete formation of the indazolide anion.
-
Add molecular iodine (I₂) (2 equiv.) in several portions over 20 minutes. An exotherm may be observed.
-
Continue stirring the reaction at room temperature for 3-4 hours, monitoring completion by TLC.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench excess iodine.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 5-iodo-1H-indazole.
-
Step 2: Synthesis of this compound
-
Rationale: This is a classic acid-catalyzed protection. 3,4-Dihydro-2H-pyran (DHP) is activated by a catalytic amount of p-toluenesulfonic acid (p-TsOH) to form a resonance-stabilized oxocarbenium ion. The nucleophilic N1-nitrogen of the indazole then attacks this electrophile to form the N-THP bond.[4][8] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.
-
Procedure:
-
Suspend 5-iodo-1H-indazole (1 equiv.) in dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.2 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv.).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
-
Core Reactivity: A Hub for Molecular Diversification
The synthetic utility of this compound lies in its predictable and versatile reactivity. The C-I bond serves as the primary reactive site for palladium-catalyzed transformations, while the THP group can be selectively removed when desired.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern organic synthesis, and the C-I bond of the title compound is an ideal substrate. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
4.1.1. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki reaction is a powerful method for creating biaryl structures by coupling with boronic acids or their esters.[10][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 5-Iodo-1-(THP)-1H-indazole (1 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (3 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, typically dimethoxyethane (DME) and water.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).[10]
-
Heat the reaction mixture at 80-90 °C until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
4.1.2. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
This reaction allows for the direct installation of an alkyne group, a valuable functional group in medicinal chemistry, by coupling with a terminal alkyne.[12][13] The reaction is co-catalyzed by palladium and copper(I).[14]
-
Protocol: Sonogashira Coupling
-
Combine 5-Iodo-1-(THP)-1H-indazole (1 equiv.), the terminal alkyne (1.2 equiv.), and a copper(I) salt such as copper(I) iodide (CuI) (0.1 equiv.) in a reaction vessel.
-
Purge with an inert gas.
-
Add a solvent such as THF or DMF, followed by a base, typically a bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also acts as a solvent.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).
-
Stir the reaction at a temperature ranging from room temperature to 60 °C.
-
Work-up is similar to the Suzuki protocol, involving extraction and chromatographic purification.
-
4.1.3. Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
This reaction is one of the most effective methods for constructing aryl-amine bonds, coupling the iodoindazole with primary or secondary amines.[15][16] The choice of phosphine ligand is critical for reaction efficiency.[17]
-
Protocol: Buchwald-Hartwig Amination
-
To a reaction vessel, add the palladium source, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.), and a suitable phosphine ligand, such as Xantphos or BINAP (0.08 equiv.).
-
Add 5-Iodo-1-(THP)-1H-indazole (1 equiv.) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Purge the vessel with an inert gas.
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Add the amine coupling partner (1.2 equiv.).
-
Heat the reaction mixture, typically between 80-110 °C, until completion.
-
After cooling, quench the reaction with water, extract with an organic solvent, and purify the product via column chromatography.
-
Deprotection of the N1-THP Group
The THP group is reliably cleaved under acidic conditions to regenerate the N-H functionality, which can be essential for biological activity or for further synthetic transformations.[8][18]
Caption: Acid-catalyzed removal of the THP protecting group.
-
Rationale: The mechanism involves protonation of the pyran oxygen, followed by cleavage of the C-O bond to form the stable indazole anion and the resonance-stabilized oxocarbenium ion, which is then trapped by the solvent or water.[8]
-
Protocol: THP Deprotection
-
Dissolve the THP-protected indazole (1 equiv.) in a suitable solvent such as methanol, 2-propanol, or dichloromethane.
-
Add an acid catalyst. Common choices include:
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected indazole.
-
Spectroscopic Characterization
Unambiguous characterization is critical. The following are expected spectroscopic features:
-
¹H NMR: The spectrum will be complex due to the THP group. Expect to see characteristic signals for the three aromatic protons on the indazole core. The proton at C4 will typically be a doublet, C6 a doublet of doublets, and C7 a doublet. The THP group will show a series of broad, diastereotopic multiplets in the 1.5-4.0 ppm range, along with a characteristic signal for the anomeric proton (N-CH-O) further downfield, typically around 5.5-6.0 ppm.[19][20]
-
¹³C NMR: The spectrum will show distinct signals for the 12 carbons. The carbon bearing the iodine (C5) will appear around 90-100 ppm, while the other aromatic carbons will be in the 110-140 ppm range. The carbons of the THP group will resonate in the aliphatic region.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be readily observable, confirming the molecular weight. The isotopic pattern for iodine will be absent as it is monoisotopic.
-
Infrared (IR) Spectroscopy: The absence of a broad N-H stretch around 3100-3300 cm⁻¹ confirms the protection of the indazole nitrogen. Characteristic C-H and C=C aromatic stretches will be present.
Safety and Handling
This compound should be handled with standard laboratory precautions. Based on similar compounds, it may cause skin and eye irritation.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a strategically designed and highly effective building block for the synthesis of complex, biologically relevant molecules. Its robust reactivity in a suite of palladium-catalyzed cross-coupling reactions, combined with the stability and selective lability of the THP protecting group, provides medicinal chemists with a reliable and versatile tool for drug discovery. The protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full synthetic potential of this important intermediate.
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A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]
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5-Iodo-1H-indazole. PubChem. [Link]
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THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]
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5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. PubChem. [Link]
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Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health (NIH). [Link]
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Molecular Iodine as an efficient catalyst for the synthesis of indazole. ResearchGate. [Link]
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Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. PubMed. [Link]
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A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. ResearchGate. [Link]
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Molecular structure and weight of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
An In-Depth Technical Guide to 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Structure, Synthesis, and Application
Introduction: The Privileged Indazole Scaffold
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1] This bicyclic aromatic heterocycle, a bioisostere of indole, is a core component in numerous biologically active molecules, demonstrating a vast potential for the discovery of novel pharmaceuticals.[1] Its derivatives have been successfully developed into drugs for a wide array of therapeutic areas, including oncology, anti-inflammatory, and anti-emetic applications.[2] The strategic functionalization of the indazole core allows for the fine-tuning of a molecule's pharmacological properties.
This guide focuses on a key intermediate, This compound . This compound is a valuable building block for drug discovery, combining the reactive potential of an iodinated indazole with a strategically protected nitrogen. We will delve into its molecular characteristics, the rationale behind its synthesis, and its application in the development of complex pharmaceutical agents.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its structure and core properties. The title compound is derived from the parent 5-Iodo-1H-indazole, where the acidic proton on the N1 position of the pyrazole ring is replaced by a tetrahydropyran-2-yl (THP) group.
The molecular formula for this compound is C₁₂H₁₃IN₂O . This is derived by adding the components of the THP group (C₅H₉O) to the parent 5-Iodo-1H-indazole (C₇H₅IN₂) and subtracting one hydrogen atom from the N1 position. Based on this formula, the calculated molecular weight is 328.15 g/mol .
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source / Method |
| IUPAC Name | 5-iodo-1-(oxan-2-yl)-1H-indazole | --- |
| CAS Number | 1337882-14-0 | [3][4] |
| Molecular Formula | C₁₂H₁₃IN₂O | Calculated |
| Molecular Weight | 328.15 g/mol | Calculated |
| Parent Compound | 5-Iodo-1H-indazole (CAS: 55919-82-9) | [5] |
| Parent MW | 244.03 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
Below is a 2D representation of the molecular structure.
Caption: 2D structure of this compound.
The Tetrahydropyran (THP) Protecting Group: A Strategic Choice
The indazole scaffold contains an N-H proton that is acidic and can interfere with a variety of subsequent chemical transformations, particularly those involving organometallics, strong bases, or certain coupling reactions. To prevent unwanted side reactions, this nitrogen is often "protected." The tetrahydropyranyl (THP) group is an excellent choice for this purpose.
Why use a THP protecting group?
-
Stability: The THP ether (in this case, an N-acetal) is stable to strongly basic reaction conditions, organometallic reagents, hydrides, and various reducing and oxidizing conditions.[6][7]
-
Ease of Introduction: It can be readily introduced by treating the N-H containing substrate with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[7]
-
Mild Removal: The THP group is easily cleaved under mild acidic conditions, regenerating the N-H bond without affecting other sensitive functional groups in the molecule.[6]
-
Solubility: The presence of the THP group often improves the solubility of the parent molecule in organic solvents.[8]
The use of a protecting group like THP is a hallmark of strategic synthesis, allowing chemists to perform modifications on other parts of the molecule (like the iodine at the 5-position) without interference from the reactive N-H group.
Caption: Conceptual workflow of THP protection and deprotection strategy.
Synthesis and Characterization
The synthesis of this compound is a straightforward procedure starting from commercially available 5-Iodo-1H-indazole.
Experimental Protocol: THP Protection of 5-Iodo-1H-indazole
This protocol is based on well-established methods for the tetrahydropyranylation of N-H containing heterocycles.[9]
Materials:
-
5-Iodo-1H-indazole (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-Iodo-1H-indazole in anhydrous DCM, add 3,4-dihydro-2H-pyran.
-
Catalyst Addition: Add a catalytic amount of PPTS or p-TsOH to the solution. The use of PPTS is often preferred as it is a milder acid catalyst, reducing the risk of side reactions.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically takes a few hours.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.
Caption: Step-by-step workflow for the synthesis of the title compound.
Expected Characterization Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indazole aromatic protons, as well as a complex set of signals in the aliphatic region corresponding to the diastereotopic protons of the THP ring. A key indicator of successful protection is the disappearance of the broad N-H signal from the starting material.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 328.15.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the N-H stretching vibration that would be present in the starting material.
Applications in Drug Development
This compound is not an end-product but a versatile intermediate. The iodine atom at the 5-position is a synthetic handle that can be readily converted into other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents to build molecular complexity.
This intermediate is particularly valuable in the synthesis of kinase inhibitors. For example, the indazole scaffold is a key component of several approved cancer drugs like Axitinib and Pazopanib.[10] The ability to functionalize the 5-position of the indazole ring is crucial for achieving potent and selective binding to the target kinase.
Conclusion
This compound represents a confluence of strategic chemical design. It combines the pharmacologically significant indazole core with two key features for synthetic utility: a protecting group on the reactive nitrogen and a versatile iodine handle for further elaboration. Understanding the properties, the rationale for its structure, and the methods for its synthesis is crucial for researchers and scientists engaged in the design and development of next-generation therapeutics. This intermediate serves as a prime example of how fundamental principles of organic chemistry, such as the use of protecting groups, are essential tools in the complex endeavor of drug discovery.
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The Strategic Role of N-THP Protected 5-Iodoindazole Intermediates in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Importance of Strategic Protection
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, particularly in the realm of oncology.[1] Its structural rigidity and ability to participate in various intermolecular interactions make it an ideal framework for the design of targeted therapies. Among the plethora of functionalized indazoles, 5-iodoindazole stands out as a versatile building block, primarily due to the reactivity of the iodine atom in transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies and the optimization of drug candidates.[2]
However, the presence of the acidic N-H proton in the indazole ring system necessitates a protection strategy to prevent unwanted side reactions during synthesis. The choice of the protecting group is critical and must be carefully considered based on its stability to the reaction conditions, its ease of introduction and removal, and its influence on the reactivity and solubility of the intermediate. The tetrahydropyranyl (THP) group has emerged as a highly effective and practical choice for this purpose, offering a unique combination of stability and mild cleavage conditions.[3] This technical guide provides a comprehensive literature review of N-THP protected 5-iodoindazole intermediates, detailing their synthesis, characterization, and strategic application in the development of kinase inhibitors and other therapeutic agents.
The Tetrahydropyranyl (THP) Protecting Group: A Chemist's Workhorse
The tetrahydropyranyl (THP) group is widely recognized in organic synthesis for the protection of alcohols and other nucleophilic functional groups. Its popularity stems from several key advantages:
-
Low Cost and Ease of Introduction: The THP group is typically introduced by reacting the substrate with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. DHP is an inexpensive and readily available reagent.[3]
-
Stability: The resulting tetrahydropyranyl ether is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases, making it compatible with a variety of subsequent synthetic transformations.
-
Enhanced Solubility: The presence of the THP group often improves the solubility of intermediates in organic solvents, facilitating purification and handling.
-
Mild Deprotection Conditions: The THP group is readily cleaved under mild acidic conditions, such as treatment with a catalytic amount of a strong acid in an alcoholic solvent or aqueous acid.[4][5]
Synthesis of N-THP Protected 5-Iodoindazole: A Tale of Two Isomers
The N-THP protection of 5-iodoindazole typically yields a mixture of two regioisomers: 1-(tetrahydro-2H-pyran-2-yl)-5-iodo-1H-indazole (N1-isomer) and 2-(tetrahydro-2H-pyran-2-yl)-5-iodo-2H-indazole (N2-isomer). The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.[6]
dot graph "N-THP Protection of 5-Iodoindazole" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 1. General reaction scheme for the N-THP protection of 5-iodoindazole.
Controlling Regioselectivity: A Key Synthetic Challenge
Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge.[6] The thermodynamically more stable 1H-indazole tautomer often leads to a preference for the N1-substituted product. However, the choice of base, solvent, and electrophile can significantly influence the N1/N2 ratio.[7][8][9]
For the N-THP protection of 5-iodoindazole, the reaction conditions can be tuned to favor one isomer over the other. For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can favor the formation of the N1-isomer.[6] Conversely, certain acid-catalyzed conditions may lead to a higher proportion of the N2-isomer. Careful optimization of the reaction parameters is therefore crucial to obtain the desired regioisomer in high yield.
Experimental Protocol: Synthesis of N-THP Protected 5-Iodoindazole
The following is a general procedure for the N-THP protection of 5-iodoindazole. Researchers should note that optimization of reaction time, temperature, and catalyst loading may be necessary to achieve optimal results.
Materials:
-
5-Iodo-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous DCM at room temperature, add 3,4-dihydro-2H-pyran (1.2-1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the N1 and N2 isomers.
Characterization of N-THP Protected 5-Iodoindazole Isomers
The unambiguous identification of the N1 and N2 isomers is critical for their use in subsequent synthetic steps. This is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(tetrahydro-2H-pyran-2-yl)-5-iodo-1H-indazole | 886230-77-9 (as part of a larger structure) | C₁₂H₁₃IN₂O | 328.15 |
| 2-(tetrahydro-2H-pyran-2-yl)-5-iodo-2H-indazole | 1266386-38-2 | C₁₂H₁₃IN₂O | 328.15 |
¹H NMR Spectroscopy: The chemical shifts of the indazole ring protons, particularly the proton at the 3-position (H3), are diagnostic for distinguishing between the N1 and N2 isomers. In the N1-isomer, the H3 proton typically resonates at a different chemical shift compared to the N2-isomer. The protons of the THP ring will appear as a complex set of multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring also differ between the two isomers. These differences, in conjunction with 2D NMR techniques such as HSQC and HMBC, can be used to definitively assign the structure.[10][11]
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the indazole ring, as well as the C-O stretching of the THP ether.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary synthetic utility of N-THP protected 5-iodoindazole lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions.[12] This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 5-position of the indazole ring and a wide variety of aryl and heteroaryl boronic acids or their esters.[13] This versatility is a cornerstone of modern drug discovery, enabling the rapid generation of diverse compound libraries for biological screening.
dot graph "Suzuki_Miyaura_Coupling" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 2. General scheme for the Suzuki-Miyaura coupling of N-THP-5-iodoindazole.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of N-THP protected 5-iodoindazole. Optimization of the catalyst, ligand, base, and solvent system is often necessary for different boronic acids.[14]
Materials:
-
N-THP protected 5-iodoindazole (N1 or N2 isomer)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the N-THP protected 5-iodoindazole (1.0 eq), the aryl or heteroaryl boronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
-
Add the anhydrous solvent and degassed water (if using a two-phase system).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection: Unveiling the Final Product
The final step in many synthetic sequences involving N-THP protected intermediates is the removal of the THP group to reveal the free N-H of the indazole ring. This is typically achieved under mild acidic conditions.
dot graph "THP_Deprotection" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 3. Deprotection of the N-THP group.
Experimental Protocol for THP Deprotection
Materials:
-
N-THP protected indazole derivative
-
Methanolic HCl or Trifluoroacetic acid (TFA) in DCM
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-THP protected indazole derivative in a suitable solvent such as methanol or DCM.
-
Add a solution of HCl in methanol or TFA dropwise at room temperature.
-
Stir the reaction mixture until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Case Study: The Role of N-THP-5-Iodoindazole in the Synthesis of Kinase Inhibitors
The strategic use of N-THP protected 5-iodoindazole is exemplified in the synthesis of numerous kinase inhibitors. The ability to introduce diverse functionalities at the 5-position of the indazole core via Suzuki-Miyaura coupling has been instrumental in the development of potent and selective inhibitors of various kinases, including Polo-like kinase (PLK) and Aurora kinases.[15][16][17][18][19][20]
A prominent example is the synthesis of Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma.[21] A key intermediate in the synthesis of Axitinib is (E)-3-[2-(Pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (CAS 886230-76-8), which is derived from an N-THP protected iodoindazole precursor.[4][13][22] The THP protecting group plays a crucial role in masking the indazole nitrogen during the preceding synthetic steps, and its subsequent removal under mild conditions yields the final drug substance.
Conclusion
N-THP protected 5-iodoindazole intermediates are invaluable tools in the arsenal of the medicinal chemist. The THP group provides robust protection of the indazole nitrogen, allowing for the selective functionalization of the 5-position through powerful cross-coupling methodologies like the Suzuki-Miyaura reaction. The mild conditions required for both the introduction and removal of the THP group, coupled with its favorable impact on solubility, make it a highly practical and strategic choice in the multi-step synthesis of complex drug molecules. As the demand for novel and highly selective kinase inhibitors continues to grow, the strategic application of these versatile intermediates will undoubtedly play an increasingly important role in the future of drug discovery and development.
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Axitinib intermediate CAS No. 886230-76-8 Pharmaceutical Intermediates. (n.d.). Retrieved from [Link]
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2-(2-Pyridinyl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H ... - apicule. (n.d.). Retrieved from [Link]
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A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). ResearchGate. Retrieved from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health. Retrieved from [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). National Center for Biotechnology Information. Retrieved from [Link]
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Supporting Information. (n.d.). AWS. Retrieved from [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). Beilstein Journals. Retrieved from [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). Beilstein Journals. Retrieved from [Link]
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(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). ResearchGate. Retrieved from [Link]
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Unlocking THP Deprotection: The Secret Magic of Organic Chemistry. (2023, August 21). YouTube. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
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Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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indazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. (n.d.). Retrieved from [Link]
-
(PDF) A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. Retrieved from [Link]
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Organic Synthesis advice needed. Achieving THP protection of phenolic group. (2014, April 12). Reddit. Retrieved from [Link]
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-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). MDPI. Retrieved from [Link]
-
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (n.d.). PubMed. Retrieved from [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016, November 29). PubMed. Retrieved from [Link]
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2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010, June 10). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors. (2025, August 14). ACS Publications. Retrieved from [Link]
-
Optimization for synthesis of 2H-indazole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
CAS 1266386-38-2 | 6-Iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole. (n.d.). Retrieved from [Link]
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Stability of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole under ambient conditions
An In-Depth Technical Guide Topic: Stability of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole under Ambient Conditions Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The presence of both a reactive iodo-substituent and an acid-labile tetrahydropyranyl (THP) protecting group necessitates a thorough understanding of its stability profile. This guide provides a comprehensive analysis of the factors governing the stability of this compound under ambient conditions. We will dissect its structural vulnerabilities, propose a rigorous experimental workflow for stability assessment, and offer field-proven recommendations for its handling and storage to ensure its integrity throughout the research and development lifecycle.
Introduction: The Synthetic Utility and Structural Nuances of a Key Intermediate
The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The introduction of an iodine atom at the 5-position provides a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. However, the reactivity of the indazole N-H proton can interfere with these transformations. To circumvent this, the nitrogen is often protected, with the tetrahydropyranyl (THP) group being a common choice due to its ease of installation and removal.[3]
The resulting compound, this compound, is thus a critical intermediate. Its stability is not a trivial matter; degradation can lead to the formation of impurities that complicate subsequent synthetic steps, compromise final product purity, and generate misleading biological data. This guide serves as a proactive manual for scientists, moving beyond simple storage instructions to explain the chemical principles that dictate the compound's shelf-life.
Structural Analysis and Predicted Stability Liabilities
A molecule's stability is intrinsically linked to its structure. By examining the constituent functional groups of this compound, we can anticipate potential degradation pathways.
Caption: Key structural features influencing stability.
-
The THP Protecting Group (Primary Concern): The bond between the indazole nitrogen and the THP group forms an N,O-acetal. Acetals are notoriously susceptible to hydrolysis under acidic conditions. The mechanism involves protonation of the pyran's ether oxygen, followed by cleavage to form a stable oxocarbenium ion and the deprotected 5-iodo-1H-indazole. Even trace amounts of acid, atmospheric or residual from synthesis, can catalyze this degradation. The THP group is specifically chosen to enhance stability during certain reactions but becomes the primary point of failure during storage if conditions are not optimal.[4]
-
The Carbon-Iodine Bond: Aryl iodides are the most reactive of the aryl halides. The C-I bond is susceptible to cleavage, particularly under photolytic conditions (exposure to UV or even strong ambient light). This can lead to the formation of radical species or the corresponding debrominated indazole. While less of a concern in the dark, it is a critical factor for any handling outside of a light-protected environment.
-
The Indazole Ring: The bicyclic indazole core is generally robust and aromatic. It is unlikely to be a point of degradation under typical ambient conditions, assuming the N-1 position remains protected.
Based on this analysis, the most probable degradation pathway under ambient conditions, especially in the presence of moisture and acidic impurities, is the hydrolysis of the THP group.
Caption: Predicted primary degradation pathway via THP cleavage.
A Framework for Empirical Stability Assessment: A Self-Validating Protocol
Theoretical predictions must be confirmed by empirical data. A forced degradation study is the most effective way to identify likely degradants and establish stable storage conditions. The following protocol outlines a robust methodology for assessing the stability of this compound in its solid state.
Objective
To evaluate the stability of solid this compound under accelerated ambient conditions (heat, humidity, and light) and to identify potential degradation products.
Essential Materials
-
This compound (purity >98%)
-
5-Iodo-1H-indazole reference standard (for degradant identification)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Calibrated stability chambers (e.g., 40°C/75% RH, photostability chamber)
-
Validated HPLC-UV system
Experimental Workflow: A Step-by-Step Guide
The trustworthiness of a stability study hinges on a well-designed workflow that minimizes variability and ensures accurate quantification.
Caption: Experimental workflow for the forced degradation study.
-
Sample Preparation: Accurately weigh ~5 mg of the compound into multiple sets of amber glass vials. The use of amber vials is critical to prevent photolysis from being an unintended variable in the thermal/humidity studies.
-
Time Zero (T=0) Analysis: Immediately prepare and analyze a subset of samples. This is the self-validating baseline against which all future timepoints are compared. Dissolve the solid in a suitable diluent (e.g., 50:50 acetonitrile:water) and analyze using the validated HPLC method.
-
Stress Conditions: Place the remaining vials into the following conditions:
-
Control: 2-8°C, protected from light.
-
Ambient: 25°C / 60% Relative Humidity (RH), protected from light.
-
Accelerated: 40°C / 75% RH, protected from light.
-
Photostability: Expose the solid compound to light as per ICH Q1B guidelines.
-
-
Timepoint Analysis: At predetermined intervals (e.g., 1, 2, and 4 weeks), remove one vial from each condition. Prepare and analyze the sample by HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining compared to the T=0 sample.
-
Identify the peak corresponding to 5-iodo-1H-indazole by comparing its retention time with the reference standard.
-
Quantify any significant degradation products.
-
The Cornerstone: A Stability-Indicating HPLC Method
The entire study relies on an analytical method that can separate the parent compound from its potential degradants.
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Rationale: The acidic mobile phase mimics the conditions that would cause hydrolysis, ensuring that any on-column degradation is consistent. The gradient is designed to elute the more polar deprotected compound (5-iodo-1H-indazole) earlier than the parent THP-protected compound.
Data Presentation and Actionable Recommendations
The results from the stability study should be summarized in clear, comparative tables.
Table 1: Representative Stability Data for this compound (Solid State)
| Storage Condition | Timepoint | Assay (% of Initial) | 5-Iodo-1H-indazole (%) | Total Impurities (%) |
|---|---|---|---|---|
| 2-8°C, Dark | 4 Weeks | 99.8 | < 0.05 | 0.2 |
| 25°C/60% RH, Dark | 4 Weeks | 98.5 | 1.1 | 1.5 |
| 40°C/75% RH, Dark | 4 Weeks | 92.1 | 6.8 | 7.9 |
| Photostability (ICH Q1B) | - | 99.5 | < 0.05 | 0.5 |
(Note: Data are illustrative examples based on predicted chemical behavior.)
Field-Proven Handling and Storage Recommendations:
Based on the predicted liabilities and the expected outcome of the proposed study, the following best practices are recommended:
-
Storage: The compound should be stored as a solid in tightly sealed amber glass vials at 2-8°C . Long-term storage at ambient temperature is not recommended due to the risk of hydrolysis.
-
Handling:
-
Minimize exposure to light. Work in a fume hood with the sash lowered or use aluminum foil to cover glassware.
-
Avoid exposure to acidic conditions. Do not use acidic solvents for dissolution unless proceeding immediately with a reaction. Ensure all glassware is clean and free of acidic residue.
-
When weighing and handling, minimize exposure to atmospheric moisture by working quickly and resealing the container promptly. For highly sensitive applications, handling in a glove box under an inert atmosphere (N₂ or Ar) is ideal.
-
-
In-Solution Stability: Solutions of the compound, especially in protic or acidic solvents, should be prepared fresh and used immediately. General guidelines suggest that solutions stored at -20°C may be viable for up to one month, but this should be verified for the specific solvent system being used.
Conclusion
While this compound is an indispensable tool for synthetic chemists, its stability is conditional. The N,O-acetal linkage of the THP protecting group represents its primary vulnerability, being susceptible to acid-catalyzed hydrolysis. This inherent lability dictates a stringent set of handling and storage protocols. By understanding the underlying chemical principles and, where necessary, performing empirical studies as outlined in this guide, researchers can ensure the integrity of this key intermediate, leading to more reliable, reproducible, and successful scientific outcomes.
References
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Royal Society of Chemistry. Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Available from: [Link]
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Sharma, V., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2022. Available from: [Link]
-
PubChem. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Available from: [Link]
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Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
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-
PubChem. 5-Iodo-1H-indazole. Available from: [Link]
-
Li, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2022. Available from: [Link]
- Google Patents. Method for preparing 1H-indazole derivative.
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AZoM. Determination of Drugs in Human Blood via Bidirectional Solid Phase Extraction. Available from: [Link]
- Google Patents. Methods for preparing indazole compounds.
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- 4. 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 150187-64-7 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Introduction: The Strategic Importance of C-5 Arylated Indazoles in Drug Discovery
The indazole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it partakes in crucial interactions with various biological targets, leading to therapeutic agents for oncology, inflammation, and neurological disorders. The functionalization of the indazole core, particularly at the C-5 position with aryl or heteroaryl moieties, offers a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging these critical carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of a diverse array of boronic acid coupling partners.
This guide provides a comprehensive technical overview and detailed protocols for the successful application of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a key building block in Suzuki-Miyaura coupling reactions. The focus is on providing researchers, scientists, and drug development professionals with a robust and reproducible methodology, underpinned by a clear rationale for the selection of reaction parameters.
The Role of the Tetrahydropyranyl (THP) Protecting Group
The selection of an appropriate protecting group for the indazole nitrogen is critical to ensure the success of the subsequent cross-coupling reaction. The tetrahydropyranyl (THP) group offers several advantages in this context:
-
Stability: The THP group is stable to the basic conditions and the organometallic reagents typically employed in Suzuki-Miyaura couplings. This prevents unwanted side reactions at the indazole nitrogen.
-
Facile Introduction and Removal: The THP group can be readily introduced onto the indazole nitrogen and, importantly, can be cleaved under mild acidic conditions post-coupling, which are generally well-tolerated by the newly formed biaryl system.
-
No Interference: The THP group does not interfere with the catalytic cycle of the Suzuki-Miyaura reaction, allowing for efficient coupling at the C-5 position.
Optimized Suzuki-Miyaura Coupling Protocol
The following protocol has been developed based on established methodologies for the Suzuki-Miyaura coupling of related halo-heterocycles, with specific considerations for the reactivity of the 5-iodo-1-(THP)-1H-indazole substrate. Iodides are generally more reactive than bromides in palladium-catalyzed cross-coupling reactions, which can allow for milder reaction conditions.
Table of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | A robust and versatile catalyst for cross-coupling reactions of heteroaryl halides, demonstrating high efficiency and good functional group tolerance.[1] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Anhydrous carbonate bases are effective in promoting the transmetalation step without causing significant side reactions.[1] |
| Solvent | 1,2-Dimethoxyethane (DME) or 1,4-Dioxane | Aprotic ethereal solvents that are excellent for dissolving the reactants and catalyst, and are stable at the required reaction temperatures.[1] |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant decomposition of the starting materials or product. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,2-dimethoxyethane (DME) to the flask. Subsequently, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03-0.05 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deprotection of the THP Group
Following the successful Suzuki-Miyaura coupling, the THP protecting group can be efficiently removed to yield the final 5-aryl-1H-indazole.
Step-by-Step Deprotection Protocol
-
Dissolution: Dissolve the 5-aryl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in a suitable protic solvent such as methanol or ethanol.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, neutralize the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product by recrystallization or column chromatography to obtain the pure 5-aryl-1H-indazole.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of C-5 arylated indazoles. The use of the THP protecting group ensures a clean and efficient reaction, and the optimized protocol provided herein offers a reliable pathway to a diverse range of valuable compounds for drug discovery and development. The straightforward nature of both the coupling and deprotection steps makes this methodology amenable to library synthesis and scale-up operations.
References
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]
Sources
Scalable synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole for pharmaceutical research
Application Note & Protocol
Topic: Scalable Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole for Pharmaceutical Research
For: Researchers, scientists, and drug development professionals.
Abstract
This compound is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, including potent kinase inhibitors.[1][2][3] Its structure allows for versatile functionalization, particularly through metal-catalyzed cross-coupling reactions at the C5-iodo position. This document provides a comprehensive, scalable, and field-tested two-step protocol for the synthesis of this valuable intermediate, starting from commercially available 5-amino-1H-indazole. We emphasize the rationale behind procedural choices, robust reaction conditions, and in-process controls to ensure high yield and purity, meeting the rigorous demands of pharmaceutical research and development.
Strategic Overview: The Synthetic Pathway
The synthesis is executed in two primary stages: (1) the conversion of 5-amino-1H-indazole to 5-iodo-1H-indazole via a Sandmeyer-type reaction, and (2) the subsequent N-1 protection of the indazole ring with a tetrahydropyranyl (THP) group. This strategy is designed for scalability and efficiency.
The N-1 position of the indazole is the most thermodynamically stable tautomer and protecting it is crucial for subsequent regioselective functionalization.[3] The THP group is an ideal choice as it is introduced under mild acidic conditions, is stable to a wide range of non-acidic reagents (e.g., organometallics, bases, and reductants), and can be readily removed under mild acidic conditions, ensuring compatibility with complex synthetic routes.[4][5]
Caption: High-level workflow for the two-step synthesis.
Part I: Scalable Synthesis of 5-Iodo-1H-indazole
Principle and Rationale
This transformation proceeds via a well-established Sandmeyer-type reaction.[6][7] The primary aromatic amine of 5-amino-1H-indazole is first converted into a diazonium salt using sodium nitrite under strongly acidic conditions (HCl) at low temperatures (0–5 °C). The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium intermediate. The resulting diazonium salt is then treated with a solution of potassium iodide (KI), which acts as the iodide source. Upon gentle heating, nitrogen gas is liberated, and the iodide ion substitutes the diazonium group to yield the target 5-iodo-1H-indazole. This method is highly reliable and has been successfully scaled for industrial production.[7]
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 5-Amino-1H-indazole | >98% | Commercial | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Reagent | Corrosive |
| Sodium Nitrite (NaNO₂) | >99% | ACS Reagent | Oxidizer |
| Potassium Iodide (KI) | >99% | ACS Reagent | |
| Ethyl Acetate (EtOAc) | ACS Grade | Solvent for extraction | |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous | ACS Reagent | For quenching excess iodine |
| Brine (Saturated NaCl) | Lab Prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | Drying agent | |
| Mechanical Stirrer | For efficient mixing in large vessels | ||
| Jacketed Reaction Vessel | To maintain low temperature | ||
| Dropping Funnel | For controlled addition of reagents |
Detailed Experimental Protocol
-
Vessel Preparation: Set up a jacketed reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Charge the vessel with water and concentrated hydrochloric acid.
-
Initial Cooling: Begin circulating a coolant (e.g., glycol/water mix) through the jacket to bring the internal temperature of the acid solution to 0–5 °C.
-
Substrate Addition: While stirring vigorously, slowly add 5-amino-1H-indazole (1.0 equiv) to the cold acid solution. A thick slurry will form. Maintain the temperature below 5 °C throughout the addition.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 equiv) in deionized water. Add this solution dropwise to the reaction slurry via the dropping funnel over 30-60 minutes. Crucial: Maintain the internal temperature strictly below 5 °C, as the reaction is exothermic. A slight color change to a brownish solution may be observed.
-
Endpoint Check: After the addition is complete, continue stirring for an additional 15 minutes at 0–5 °C. Check for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue/black). If the test is negative, add a small amount of NaNO₂ solution until a positive test is sustained.
-
Iodide Addition: In a separate vessel, prepare a solution of potassium iodide (3.0 equiv) in deionized water. Cool this solution to ~10 °C. Slowly add the previously formed diazonium salt solution to the KI solution. Note: This addition order is often safer on a large scale. Vigorous gas (N₂) evolution will occur.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture to 80-90 °C for 1-2 hours to ensure complete decomposition of any remaining diazonium salt and full product formation.[6]
-
Work-up: Cool the reaction mixture to room temperature. A dark solid may precipitate. Extract the mixture several times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove residual iodine), water, and finally, brine.[6]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-iodo-1H-indazole as a solid.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Guide |
| Yield | 85-95% | Low Yield: Incomplete diazotization (check NaNO₂ quality/amount); temperature too high causing diazonium decomposition; insufficient KI. |
| Purity (by HPLC) | >98% | Impurities Present: Recrystallize the product. Dark color can be removed by treating the organic solution with activated charcoal before filtration. |
| Appearance | Off-white to light brown solid | Dark/Black Product: Residual iodine present. Ensure thorough washing with sodium thiosulfate solution. |
Part II: N-1 Protection with Tetrahydropyran (THP)
Principle and Rationale
The protection of the indazole N-1 nitrogen is achieved via an acid-catalyzed addition to 3,4-dihydro-2H-pyran (DHP).[4] The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the DHP, making it susceptible to nucleophilic attack by the indazole nitrogen. This reaction forms a stable acetal, effectively protecting the N-H group.[5] This protection is essential for preventing N-alkylation or other side reactions in subsequent synthetic steps that might require basic or organometallic reagents.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
Application Notes & Protocols: Strategic Functionalization of the Indazole Scaffold via Sonogashira Coupling of 5-Iodo-1-THP-indazole
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of therapeutic agents across a spectrum of diseases, including oncology, inflammation, and neurological disorders.[1][3][4][5] Consequently, methodologies that allow for the precise and versatile functionalization of the indazole core are of paramount importance to drug development professionals.
Among the most powerful techniques for forging carbon-carbon bonds in contemporary organic synthesis is the Sonogashira cross-coupling reaction.[6][7][8] This palladium- and copper-cocatalyzed reaction provides a direct and efficient pathway to couple terminal alkynes with aryl or vinyl halides, generating substituted alkynes that are themselves valuable intermediates for further elaboration.[9]
This guide focuses on a key building block for indazole library synthesis: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (5-Iodo-1-THP-indazole). The iodo-substituent at the C5 position serves as an excellent handle for the Sonogashira reaction due to the high reactivity of the C-I bond.[10] The tetrahydropyranyl (THP) group at the N1 position is a crucial strategic element; it serves as an acid-labile protecting group that prevents unwanted side reactions at the indazole nitrogen and enhances the substrate's solubility in common organic solvents, simplifying reaction handling and purification.[11][12]
These application notes provide a comprehensive overview of the Sonogashira coupling mechanism, detailed experimental protocols for the use of 5-iodo-1-THP-indazole, and expert insights into reaction optimization and troubleshooting.
The Sonogashira Reaction: Mechanistic Underpinnings
A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[6][7][13]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of 5-iodo-1-THP-indazole. This step forms a Pd(II) intermediate. The subsequent crucial step is transmetalation , where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step is reductive elimination , which forms the desired C-C bond, releases the alkynylated indazole product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[6][9] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[14] This species is significantly more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) complex.[14]
Causality Behind Experimental Choices: The entire process is typically run under an inert atmosphere (e.g., nitrogen or argon). This is not merely a suggestion but a critical parameter. Oxygen can oxidize and deactivate the Pd(0) catalyst. Furthermore, in the presence of oxygen, the copper acetylide intermediates can undergo oxidative dimerization to form 1,3-diynes (Glaser coupling), an undesired side reaction that consumes the alkyne and complicates purification.[6][7]
Figure 1: The dual catalytic cycles of the Sonogashira coupling.
Preparation of the Key Precursor: 5-Iodo-1-THP-indazole
The synthesis of the title compound is a straightforward two-step process starting from commercially available materials.
Step 1: Synthesis of 5-Iodo-1H-indazole This is typically achieved via a Sandmeyer-type reaction from 5-amino-1H-indazole. The amine is first diazotized using sodium nitrite under acidic conditions at low temperature, followed by the introduction of an aqueous solution of potassium iodide to displace the diazonium group.[15]
Step 2: N1-Protection with Tetrahydropyran (THP) The N-H proton of an indazole is acidic and can interfere with the basic conditions of the Sonogashira coupling. Protection is therefore essential. The THP group is installed by reacting 5-iodo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., p-toluenesulfonic acid, PPTS).[11][12] This reaction proceeds smoothly at room temperature and provides the desired N1-protected product, which is more stable and soluble for the subsequent coupling step.
Application Protocol: Sonogashira Coupling with Phenylacetylene
This section provides a detailed, self-validating protocol for a representative Sonogashira coupling of 5-iodo-1-THP-indazole with phenylacetylene.
4.1 Materials and Reagents
| Reagent/Material | Supplier Example | CAS Number | Notes |
| 5-Iodo-1-THP-indazole | In-house/Custom | N/A | Synthesized as per Section 3.0. Ensure dryness. |
| Phenylacetylene | Sigma-Aldrich | 536-74-3 | Purify by passing through a short plug of basic alumina if needed. |
| Dichlorobis(triphenylphosphine)palladium(II) | Strem Chemicals | 13965-03-2 | PdCl₂(PPh₃)₂. A stable, air-tolerant Pd(II) precatalyst. |
| Copper(I) Iodide (CuI) | Acros Organics | 7681-65-4 | Use a freshly opened bottle or material stored under inert gas. |
| Triethylamine (Et₃N) | Fisher Scientific | 121-44-8 | Anhydrous grade. Serves as base and co-solvent. |
| Tetrahydrofuran (THF) | J.T. Baker | 109-99-9 | Anhydrous, inhibitor-free. |
| Diethyl ether (Et₂O) | EMD Millipore | 60-29-7 | For work-up. |
| Celite® 545 | Sigma-Aldrich | 68855-54-9 | For filtration of palladium residues. |
| Saturated aq. NH₄Cl | In-house prep. | 12125-02-9 | For work-up. |
| Brine | In-house prep. | 7647-14-5 | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | VWR | 7757-82-6 | For drying organic layers. |
4.2 Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.
4.3 Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-iodo-1-THP-indazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%).
-
Expertise & Experience: Using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often more convenient than using air-sensitive Pd(0) catalysts. It is reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[6]
-
-
Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent/Base Addition: Under a positive pressure of argon, add anhydrous THF (approx. 0.2 M concentration relative to the iodo-indazole) and anhydrous triethylamine (2.0 eq) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe over 2 minutes. A color change (often to a dark brown or black suspension) is typically observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-indazole is consumed (typically 3-6 hours).
-
Quenching and Filtration: Upon completion, dilute the reaction mixture with diethyl ether (Et₂O). Filter the suspension through a short pad of Celite® in a fritted funnel, washing the pad thoroughly with additional Et₂O.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine.
-
Trustworthiness: The NH₄Cl wash helps to remove the amine base and complex any remaining copper salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-(phenylethynyl)-1-THP-indazole.
Data Presentation: Representative Reaction Conditions
The Sonogashira coupling is highly versatile. The following table provides a summary of typical conditions that can serve as a starting point for coupling 5-iodo-1-THP-indazole with various terminal alkynes.
| Alkyne Substrate (R) | Pd Catalyst (mol%) | CuI (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 6 | Et₃N (2.0) | THF | RT | 3-6 | >85 |
| 1-Hexyne | Pd(PPh₃)₄ (2) | 4 | i-Pr₂NH (3.0) | DMF | RT - 40 | 4-8 | >80 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | 5 | Et₃N (2.0) | Toluene/Et₃N (3:1) | 50 | 2-4 | >90 |
| Propargyl alcohol | Pd(PPh₃)₄ (4) | 8 | Piperidine (2.5) | THF | RT | 6-12 | 70-85 |
Note: This data is representative and based on established Sonogashira coupling literature.[10][19][20] Yields are highly dependent on substrate purity, reaction scale, and precise execution of the protocol.
Final Transformation: THP Deprotection
To reveal the biologically active NH-indazole, the THP group must be removed. This is readily accomplished under mild acidic conditions.
Protocol: Acid-Catalyzed THP Deprotection
-
Dissolve the purified 5-alkynyl-1-THP-indazole (1.0 eq) in a suitable solvent such as methanol or isopropanol.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.2 eq).
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated aq. NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected 5-alkynyl-1H-indazole.[21][22]
References
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents. [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved February 13, 2026, from [Link]
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Sonogashira Coupling. (n.d.). BYJU'S. Retrieved February 13, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). RSC Advances. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
-
Sonogashira coupling in natural product synthesis. (2014). Organic Chemistry Frontiers. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2020). PubMed. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). PMC. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2020). ResearchGate. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). ACS Publications. [Link]
-
What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]
-
A mild and efficient THP protection of indazoles and benzyl alcohols in water. (2014). ResearchGate. [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved February 13, 2026, from [Link]
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Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 13, 2026, from [Link]
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Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
-
Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon mono. (n.d.). The Royal Society of Chemistry. [Link]
-
Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
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Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2003). ResearchGate. [Link]
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- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 22. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Welcome to the technical support guide for the synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic sequence. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate common challenges and optimize your reaction yields.
The synthesis of this molecule is typically a two-step process: first, the regioselective iodination of the indazole core at the C5 position, followed by the protection of the N1 nitrogen with a tetrahydropyranyl (THP) group. Each step presents unique challenges that can impact overall yield and purity. This guide is structured to address these challenges directly in a practical, question-and-answer format.
Overall Synthetic Workflow
The pathway to the target molecule involves two distinct transformations, each requiring careful control of conditions to ensure high yield and regioselectivity.
Caption: Overall two-step synthesis pathway.
Part 1: Iodination of Indazole at the C5 Position
Direct electrophilic iodination of the indazole ring typically occurs at the C3 position due to its higher electron density[1][2][3]. To achieve the desired C5 substitution, the most reliable and common industrial route is a Sandmeyer-type reaction starting from 5-amino-1H-indazole.
Frequently Asked Questions (FAQs) - Step 1
Q1: Why can't I just use I₂ and a base to iodinate 1H-indazole to get the 5-iodo isomer? A1: The electronic nature of the indazole ring makes the C3 position the most susceptible to electrophilic attack[1][3]. Standard electrophilic iodination conditions (e.g., I₂/KOH in DMF) will overwhelmingly yield 3-iodo-1H-indazole[2]. To direct the iodine to the C5 position, we must start with a precursor that has a directing group, such as the amino group in 5-amino-1H-indazole, which can be converted into the desired iodo substituent via a diazonium salt intermediate.
Q2: What is the critical temperature for the diazotization step? A2: It is crucial to maintain the temperature between 0°C and -5°C during the addition of sodium nitrite[4]. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to a significant reduction in yield and the formation of phenolic byproducts. An ice-salt bath is highly recommended for effective temperature control[4].
Q3: My reaction mixture turns very dark, almost black, after adding the potassium iodide solution. Is this normal? A3: Yes, this is expected. The reaction between the diazonium salt and potassium iodide is a redox process that often generates colored byproducts and can involve the formation of I₂ in situ. The dark color will typically be resolved during the workup, particularly with a sodium thiosulfate wash which quenches excess iodine[4].
Troubleshooting Guide: Step 1 (Sandmeyer Iodination)
| Problem | Potential Cause(s) | Recommended Solution & Protocol |
| Low or No Yield of 5-Iodo-1H-indazole | 1. Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high causing decomposition. 2. Premature Decomposition of Diazonium Salt: Temperature rose above 5°C before the addition of KI. 3. Ineffective Iodide Displacement: Poor quality KI or insufficient reaction time/temperature for the displacement step. | Ensure Complete Diazotization: 1. Use a sufficient excess of non-oxidizing strong acid (e.g., HCl) to fully protonate the amine and prevent side reactions[4]. 2. Prepare the sodium nitrite solution fresh and add it dropwise to the amine suspension, keeping the internal temperature strictly below 2°C[4]. 3. After NaNO₂ addition, stir for an additional 15-30 minutes at low temperature to ensure the reaction is complete. Control Temperature Rigorously: 1. Use an ice-salt bath to maintain a temperature of -5°C to 0°C throughout the diazotization. 2. Add the resulting cold diazonium salt solution slowly to a pre-chilled solution of potassium iodide[4]. Optimize Displacement: 1. After adding the diazonium salt to the KI solution, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 90°C) can sometimes be used to drive the reaction to completion, but this should be monitored carefully by TLC[4]. |
| Product is Contaminated with Starting Material (5-Amino-1H-indazole) | Incomplete Diazotization: The primary amino group was not fully converted to the diazonium salt. | Review Reagent Stoichiometry: 1. Ensure at least 2 equivalents of HCl are used relative to the starting amine: one to form the hydrochloride salt and one to react with NaNO₂ to generate nitrous acid. An excess is often beneficial. 2. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. 3. Confirm the purity of the starting 5-amino-1H-indazole, as impurities can interfere with the reaction. |
| Difficult Purification / Oily Product | Formation of Phenolic Byproducts: The diazonium salt reacted with water due to decomposition at elevated temperatures. Presence of Iodine: Incomplete quenching during workup. | Refine Workup Procedure: 1. During the aqueous workup, perform multiple washes with a 10% sodium thiosulfate (Na₂S₂O₃) solution until the organic layer is no longer colored by iodine[4]. 2. If phenolic byproducts are suspected, a wash with a dilute, cold NaOH solution can remove them, but be cautious as the indazole N-H is acidic. 3. The crude product can be purified by silica gel chromatography (e.g., using an ethyl acetate/hexane gradient) or recrystallization from a suitable solvent system like ethanol/water. |
Part 2: THP Protection of 5-Iodo-1H-indazole
The tetrahydropyranyl (THP) group is a classic, acid-labile protecting group for alcohols and N-H bonds[5][6]. It is installed by reacting the substrate with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The key challenge in this step is achieving selective protection at the desired N1 position over the N2 position.
Frequently Asked Questions (FAQs) - Step 2
Q1: What is the best acid catalyst for this reaction? A1: p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst[7]. However, for sensitive substrates or to minimize side reactions like DHP polymerization, a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) is often preferred[8][9]. PPTS provides a buffered acidic environment, leading to cleaner reactions[5].
Q2: I'm getting a mixture of two products. What are they and how do I separate them? A2: You are likely forming a mixture of the N1- and N2-THP protected isomers. While the N1 isomer is generally the thermodynamically favored product, the N2 isomer can form under kinetic control[10]. These isomers are diastereomers (if the starting material is achiral) and typically have different polarities, allowing for separation by silica gel column chromatography. The N1 isomer is often reported to be less polar.
Q3: How do I know if my 3,4-dihydro-2H-pyran (DHP) is good enough to use? A3: DHP can degrade over time, especially if exposed to air and moisture, forming acidic impurities that can complicate the reaction. It is best to use DHP from a recently opened bottle or to distill it before use. Poor quality DHP is a common cause of low yields.
Troubleshooting Guide: Step 2 (THP Protection)
| Problem | Potential Cause(s) | Recommended Solution & Protocol |
| Low Yield / Incomplete Reaction | 1. Inactive Catalyst: The acid catalyst has degraded. 2. Poor Quality DHP: DHP may have polymerized or degraded. 3. Insufficient Catalyst or Reagents: Stoichiometry is off. | Optimize Reaction Conditions: 1. Use a catalytic amount (0.05 equivalents) of freshly sourced p-TsOH or PPTS[7]. 2. Use a slight excess (1.2-1.5 equivalents) of fresh or distilled DHP[7][11]. 3. Run the reaction in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature[7][12]. 4. Monitor the reaction by TLC. If it stalls, a small additional charge of the catalyst can be added. |
| High Proportion of N2 Isomer | The reaction conditions favored the kinetically formed N2 product. | Favor the Thermodynamic N1 Product: 1. Ensure the reaction is allowed to stir long enough to reach thermodynamic equilibrium (this can be several hours; monitor by TLC). 2. Using a less polar solvent like DCM can sometimes favor N1 protection. 3. While less common, running the reaction at a slightly elevated temperature (e.g., 40°C in THF) might facilitate the equilibration to the more stable N1 isomer, but this must be balanced against potential side reactions. |
| Difficult Purification / Streaking on TLC | Acidic Residue: The product is an acetal and is sensitive to acid[5][8]. Residual acid catalyst on the silica gel can cause the product to streak or decompose during chromatography. DHP Polymer: Excess DHP can polymerize, creating a sticky residue. | Refine Workup and Purification: 1. Quench the Reaction: Before concentrating, wash the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst[7]. 2. Neutralize Silica Gel: For column chromatography, consider pre-treating the eluent (e.g., hexane/ethyl acetate) with 0.5-1% triethylamine (Et₃N). This deactivates the acidic sites on the silica gel, preventing on-column deprotection. 3. Remove Polymer: Ensure the reaction is properly quenched and washed to remove unreacted DHP before concentration to minimize polymer formation. |
Reaction Mechanisms & Isomerism
Understanding the underlying mechanisms is key to effective troubleshooting.
Caption: Mechanism of THP protection and formation of N1/N2 isomers.
References
- Benchchem. (n.d.). Technical Support Center: Iodination of 6-methyl-5-nitro-1H-indazole.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
- (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
- (n.d.). THP Protection - Common Conditions.
- MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- Semantic Scholar. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
-
(n.d.). . Retrieved February 13, 2026, from
- Wikipedia. (n.d.). Tetrahydropyran.
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole.
- NIH. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC.
- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism –.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Sigma-Aldrich. (n.d.). This compound-3-carbaldehyde.
- NIH. (n.d.). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors - PMC.
- (n.d.). Protecting Groups.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
- PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
- ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis.
- NIH. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC.
- Research and Reviews. (2016, September 2). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives | Open Access Journals.
- IOSR Journal. (2025, January 6). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions.
- Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
- Benchchem. (n.d.). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
Sources
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- 4. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
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- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Solving solubility issues of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in reaction media
Compound: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS: 1000576-23-7 (Analogous/Related) | Class: N-Protected Indazole Halide[1]
Introduction: The "Grease" vs. "Reactivity" Paradox
As researchers, we often select the Tetrahydropyranyl (THP) group to protect the N1-position of indazoles.[1] It effectively masks the acidic proton, preventing catalyst poisoning during cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
However, this creates a specific solubility paradox:
-
Increased Lipophilicity: The THP group significantly lowers polarity, making the molecule insoluble in the aqueous phases required for inorganic bases (K₂CO₃, Cs₂CO₃).[1]
-
Acid Sensitivity: The acetal linkage is acid-labile. Standard "solubility tricks" involving acidic co-solvents or vigorous acidic workups will strip the protecting group, ruining your chemoselectivity.[1]
This guide addresses the three critical failure points: Reaction Homogeneity , Workup Emulsions , and Purification "Oiling Out." [1]
Module 1: Solvent System Selection Matrix
The Problem: 5-Iodo-1-THP-indazole is highly soluble in DCM and THF but poorly soluble in polar protic solvents. In biphasic reactions (Suzuki), the starting material often precipitates or oils out upon contact with the aqueous base, halting the reaction.[1]
Solubility Profile & Recommendations
| Solvent Class | Solubility | Suitability for Reaction | Technical Note |
| Chlorinated (DCM/DCE) | High | Low | Boiling point too low for difficult couplings; poor miscibility with aqueous bases.[1] |
| Ethers (THF, Dioxane) | High | High | Preferred. Dioxane is ideal (bp 101°C).[1] THF requires pressure vessels for >66°C. |
| Polar Aprotic (DMF, DMSO) | Moderate/High | Medium | Good solubility, but difficult to remove during workup.[1] Can cause "oiling out" during aqueous quench. |
| Alcohols (MeOH, EtOH) | Low | Low | Poor solubility for this lipophilic intermediate.[1] Risk of solvolysis at high temps. |
| Hydrocarbons (Tol, Hex) | Moderate | Medium | Good for workup/crystallization.[1] Requires phase transfer catalyst (PTC) for reactions.[1] |
Decision Logic for Reaction Media
Figure 1: Decision tree for selecting the optimal solvent system based on thermal requirements and solubility behavior.
Module 2: Troubleshooting Reaction Failures (Suzuki Coupling)
Scenario: You observe the starting material floating as a gum on top of the aqueous base, or the reaction stalls at 50% conversion.
Root Cause: The "Grease Effect." The lipophilic THP-indazole does not partition into the aqueous phase where the boronate activation often occurs.
Protocol: The "Inverse Addition" Method
Instead of dumping base into the organic solution, use this specific order of addition to maintain a quasi-emulsion.
-
Dissolve: Dissolve 5-Iodo-1-THP-indazole and Boronic Acid in 1,4-Dioxane (Concentration: 0.1 M).
-
Degas: Sparge with Argon for 15 mins. Oxygen is a solubility killer because it promotes homocoupling byproducts that are even less soluble.
-
The Fix (Base Addition):
-
Do NOT add saturated aqueous base directly.
-
Prepare: A 2M solution of K₂CO₃ or Cs₂CO₃.
-
Add: Dropwise to the stirring organic mixture at RT.
-
Why? This prevents the "shock" precipitation of the indazole.
-
-
Heat: Ramp temperature to 80-90°C.
Advanced Tip: If solubility is still an issue, add 5% v/v water to the Dioxane before adding the base solution.[1] This "pre-wets" the organic phase, lowering the interfacial tension.[1]
Module 3: Workup & Purification (The "Oiling Out" Fix)
The Problem: Upon removing the solvent, the product forms a sticky oil that traps impurities, rather than a nice solid.[1] This is classic behavior for THP-protected heterocycles.
The "Anti-Solvent Crash" Protocol
Do not rely on rotary evaporation to dryness. Use solution-phase crystallization.
-
Concentrate: Reduce reaction solvent (e.g., Dioxane) to ~20% of original volume.
-
Dilute: Add Ethyl Acetate (EtOAc) (5x volume of residue).
-
Wash: Wash with water (2x) and Brine (1x).[1]
-
Critical: Do NOT use 1M HCl. It will cleave the THP group [1]. Use Saturated NH₄Cl if pH adjustment is needed.
-
-
The "Crash":
Frequently Asked Questions (FAQ)
Q1: Can I use microwave heating to improve solubility? A: Yes, but be careful. Microwave heating (100-120°C) works well for dissolving the indazole in DMF/Water mixtures [2]. However, the THP group becomes thermally labile above 140°C in the presence of Lewis acidic metals. Keep it under 120°C.
Q2: My product deprotected during the reaction. What happened? A: You likely used a protic solvent (MeOH/EtOH) with a catalyst that generates trace acid (e.g., Pd(OAc)₂ can generate HOAc).[1] Or, you used a hydrated salt that is slightly acidic.[1] Fix: Switch to anhydrous Dioxane and use strictly basic conditions (K₂CO₃).
Q3: The reaction turns black and precipitates immediately. A: This is "Palladium Black" precipitation, often caused by the catalyst falling out of solution before entering the catalytic cycle. Fix: Your ligand is not stabilizing the Pd in this solvent mixture. Switch to Pd(dppf)Cl₂·DCM or XPhos Pd G2 . These bulky, electron-rich ligands keep the Pd soluble in the lipophilic organic phase where your indazole resides [3].
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[1] (Standard reference for THP acid lability).
-
Karuvalam, R. P., et al. "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles."[1] Arkivoc, 2019 , vi, 431-445.[1][3] Link (Demonstrates microwave protocols for lipophilic azoles).[1]
-
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids."[1] Acc.[4][5][6] Chem. Res.2008 , 41, 11, 1461–1473.[1] Link (Authoritative source on ligand selection for difficult substrates).[1]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. caribjscitech.com [caribjscitech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Indazole - Wikipedia [en.wikipedia.org]
Controlling temperature and pH for stable storage of THP-protected indazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for controlling temperature and pH to ensure the stable storage of tetrahydropyranyl (THP)-protected indazoles. Understanding the inherent stability of these compounds is critical for the integrity of your experimental outcomes and the successful development of novel therapeutics.
Section 1: The Science of THP-Protected Indazole Stability
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols, phenols, and heterocyclic amines like indazoles due to its ease of introduction and general stability under non-acidic conditions.[1][2][3] However, its acetal nature makes it highly susceptible to cleavage under acidic conditions.[4][5][6] This lability is the cornerstone of its utility but also a primary concern during storage and handling.
The Mechanism of Acid-Catalyzed Deprotection
The stability of the THP-protected indazole is fundamentally linked to the pH of its environment. The deprotection process is initiated by the protonation of the ether oxygen of the THP group.[5] This is followed by the cleavage of the C-O bond, which is facilitated by the formation of a resonance-stabilized carbocation.[5] The indazole is subsequently released, and the THP group is converted to 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[7]
Diagram: Acid-Catalyzed Deprotection of THP-Protected Indazole
Caption: A decision tree for troubleshooting stability issues.
Issue 1: Unexpected deprotection of the THP group is observed during analysis.
-
Potential Cause A: Acidic Environment. The sample may have been exposed to an acidic pH during storage or sample preparation. [4][8] * Solution: Ensure all buffers and solvents are at a neutral or slightly basic pH. When storing THP derivatives, consider adding a small amount of a non-reactive base like sodium bicarbonate to the container. [9]* Potential Cause B: Contaminated Solvents or Reagents. Trace acidic impurities in solvents or reagents can be sufficient to cause deprotection over time.
-
Solution: Use high-purity, anhydrous solvents. If possible, freshly distill solvents before use. Verify the purity of all reagents used in your experiments.
-
Issue 2: The compound shows signs of degradation (e.g., discoloration, precipitation) even when stored at low temperatures.
-
Potential Cause A: Freeze-Thaw Cycles. Repeatedly freezing and thawing a solution can lead to the formation of micro-environments with different concentrations and pH values, potentially accelerating degradation. [10][11] * Solution: Aliquot your sample into smaller, single-use vials to minimize the number of freeze-thaw cycles.
-
Potential Cause B: Oxidative Degradation. While the THP group itself is stable to oxidation, the indazole core or other functional groups in the molecule may be susceptible. [12] * Solution: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Issue 3: Inconsistent analytical results are obtained from the same batch of compound.
-
Potential Cause A: Inhomogeneous Sample. If the compound has started to degrade, the degradation products may not be evenly distributed, especially in a solid sample.
-
Solution: Ensure the sample is thoroughly mixed before taking an aliquot for analysis. If the sample is in solution, ensure it is fully dissolved.
-
-
Potential Cause B: Photodegradation. Some indazole-containing compounds can be sensitive to light. [12][13] * Solution: Store samples in amber vials or protect them from light by wrapping the container in aluminum foil.
Section 4: Experimental Protocols
Protocol for Preparing a Stock Solution for Long-Term Storage
-
Weighing: Accurately weigh the desired amount of the THP-protected indazole in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO, DMF) to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials.
-
Inerting: If the compound is sensitive to oxidation, flush the headspace of each vial with an inert gas (e.g., argon or nitrogen).
-
Sealing and Labeling: Securely cap and label each vial with the compound name, concentration, date, and storage conditions.
-
Storage: Place the aliquots in a -80°C freezer for long-term storage.
Protocol for a Quick Stability Check
This protocol can be used to assess the short-term stability of your compound under specific conditions.
-
Sample Preparation: Prepare a solution of your THP-protected indazole at a known concentration in the desired solvent or buffer.
-
Initial Analysis: Immediately analyze a portion of the solution using a validated stability-indicating method (e.g., HPLC, LC-MS) to obtain a baseline (T=0) chromatogram.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., specific pH, temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 6, 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.
-
Data Evaluation: Compare the chromatograms from the different time points to the T=0 baseline. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
By adhering to these guidelines and troubleshooting procedures, you can significantly enhance the stability of your THP-protected indazoles, ensuring the reliability and reproducibility of your research.
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
- Beier, R. C., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
- Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
-
BA Sciences. (n.d.). Thermal Cycling Stability Testing. Retrieved from [Link]
-
StabilityStudies.in. (n.d.). Freeze-Thaw and Thermal Cycling Studies in Pharma: Expert Overview. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Retrieved from [Link]
- Beier, R. C., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
-
Organic Chemistry. (2021, November 26). THP Protecting Group Addition [Video]. YouTube. [Link]
- Albericio, F., & Garcia-Ramos, Y. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177.
- International Consortium for Innovation and Quality in Pharmaceutical Development. (2023). Industry Perspective on Temperature Cycling Studies to Meet Regulatory Temperature Excursion Support Requirements: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences, 112(11), 2741-2750.
-
Q1 Scientific. (n.d.). Temperature Excursion and Cycling Studies. Retrieved from [Link]
-
Vici Health Sciences. (n.d.). What is Freeze thaw (Thermal cycling) study?. Retrieved from [Link]
- Zhan, C., et al. (2020). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 61(12), 151624.
-
Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]
-
Semantic Scholar. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
- Patel, M. J., et al. (2006). Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
- Gibis, M., & Weiss, J. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. Food and Chemical Toxicology, 45(11), 2146-2153.
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
ResearchGate. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmacy and Pharmacology, 3(2), 21-30.
-
National Center for Biotechnology Information. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (1998). Influence of pH and light on the stability of some antioxidants. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Retrieved from [Link]
-
ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Retrieved from [Link]
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thermal Cycling Stability Testing - BA Sciences [basciences.com]
- 11. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of N-THP vs N-Boc protected 5-iodoindazoles
Executive Summary: The "Bottom Line" Selection Strategy
In the functionalization of 5-iodoindazole, the choice between Tetrahydropyranyl (THP) and tert-Butyloxycarbonyl (Boc) protection is not merely a matter of preference but a strategic decision dictated by the downstream chemistry.
-
Choose N-Boc if your primary workflow involves Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) . The electron-withdrawing nature of the Boc group activates the C–I bond for oxidative addition, typically resulting in higher yields and faster reaction times.
-
Choose N-THP if your workflow involves Organolithium chemistry (Li-Hal exchange) or C-3 functionalization . THP is stable to strong nucleophiles (n-BuLi, t-BuLi) where Boc is labile.
| Feature | N-Boc (tert-Butyloxycarbonyl) | N-THP (Tetrahydropyranyl) |
| Electronic Effect | Electron-Withdrawing (EWG) | Electron-Donating / Neutral |
| Pd-Coupling Yields | High (Activates C-I bond) | Moderate to Good |
| Lithium Stability | Poor (Electrophilic attack at C=O) | Excellent (Stable to n-BuLi) |
| Crystallinity | High (Often crystalline solids) | Low (Often viscous oils/gums) |
| NMR Clarity | Clean singlets | Complex (Diastereomeric mixtures) |
| Deprotection | Acid (TFA/HCl) or Thermal | Acid (HCl/pTSA) |
Electronic & Steric Profiles: The "Why" Behind the Reactivity
The N-Boc Advantage in Catalysis
The tert-butyl carbamate (Boc) group exerts a strong electron-withdrawing effect on the indazole ring system. In the context of 5-iodoindazole, this reduction in electron density lowers the energy of the C–I bond's
-
Mechanism: This electronic deficiency facilitates the oxidative addition of Pd(0) into the C–I bond, which is often the rate-determining step in Suzuki-Miyaura couplings.
-
Chemist's Note: Unprotected indazoles can poison Pd catalysts via N-coordination. Boc effectively masks the nitrogen lone pair, preventing catalyst deactivation.
The N-THP Advantage in Metallation
The THP group is an acetal (hemiaminal ether). It is chemically robust against bases and nucleophiles.
-
Mechanism: Unlike Boc, THP lacks an electrophilic carbonyl center. It can withstand treatment with n-butyllithium or t-butyllithium at -78 °C, allowing for clean Lithium-Halogen exchange at the C-5 position.
-
C-3 Directing Effect: The oxygen atoms in the THP ring can coordinate lithium species (Complex Induced Proximity Effect - CIPE), directing metallation to the C-3 position if the C-5 iodine is absent or if specific bases (e.g., TMPMgCl·LiCl) are used.[1]
Decision Matrix & Workflow Visualization
The following diagram illustrates the divergent synthetic pathways dictated by the protecting group choice.
Figure 1: Strategic workflow for 5-iodoindazole functionalization based on protecting group stability and electronic activation.
Experimental Data & Protocols
Comparative Suzuki Coupling Performance
Data synthesized from standard indazole reactivity profiles [1, 3].
| Parameter | N-Boc-5-iodoindazole | N-THP-5-iodoindazole |
| Catalyst Loading | 1–3 mol% Pd(dppf)Cl₂ | 3–5 mol% Pd(dppf)Cl₂ |
| Time to Completion | 2–4 Hours | 6–12 Hours |
| Typical Yield | 85–95% | 70–85% |
| Purification | Crystallization (often possible) | Column Chromatography (Required) |
Protocol A: High-Yield Suzuki Coupling (N-Boc Route)
Objective: Coupling of 5-iodoindazole with phenylboronic acid.
-
Reagents: N-Boc-5-iodoindazole (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.03 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vial with the indazole, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent system.[2]
-
Heat to 80 °C for 3 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Note: The Boc group is generally stable to K₂CO₃ at 80 °C for short durations. Avoid strong hydroxide bases (NaOH/KOH) which may prematurely cleave the carbamate.
-
Protocol B: Lithium-Halogen Exchange (N-THP Route)
Objective: Conversion of 5-iodoindazole to 5-formylindazole.
-
Reagents: N-THP-5-iodoindazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), DMF (3.0 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Dissolve N-THP-5-iodoindazole in THF under Argon; cool to -78 °C .
-
Add n-BuLi dropwise over 10 mins. (Solution often turns yellow/orange).
-
Stir at -78 °C for 30 mins to ensure complete Li-I exchange.
-
Add DMF dropwise. Stir for 1 hour, allowing to warm to 0 °C.
-
Quench: Add saturated NH₄Cl solution.
-
Note: Do not attempt this with N-Boc; the butyl anion will attack the Boc carbonyl, resulting in a complex mixture of deprotected and alkylated byproducts [2].
-
Practical Considerations: The "Gotchas"
Regioselectivity of Protection
When protecting 5-iodoindazole:
-
Thermodynamic Control: Both Boc and THP preferentially protect the N1 position under standard conditions (Boc₂O/DMAP or DHP/H⁺).
-
Verification: N1-protection is crucial for maintaining the "benzenoid" character of the ring. N2-protection (kinetic) typically reverts to N1 or degrades. Always verify N1 vs N2 regiochemistry via NOESY NMR if using non-standard conditions.
The "Chirality" Nuisance of THP
THP introduces a chiral center at the acetal carbon. Since the indazole is achiral, this creates a racemic mixture.
-
Impact: In 1H NMR, protons near the protecting group (and sometimes on the indazole core) may appear as complex diastereotopic signals rather than clean singlets/doublets. Do not mistake this for impurity.
-
Boc Advantage: Boc is achiral and symmetric, yielding pristine NMR spectra.
Deprotection Nuances
-
Boc Removal: Clean and volatile. TFA/DCM (1:1) removes it in 30 mins. Byproducts (isobutylene, CO₂) are gases.
-
THP Removal: Requires aqueous acid (e.g., HCl/MeOH or AcOH/H₂O) and heat. The byproduct is 5-hydroxypentanal (or polymers thereof), which remains in the aqueous layer or requires extraction.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. PubMed Central. (2016). Demonstrates the inhibitory effect of free N-H azoles and the utility of protection.[3] Link
-
An entry to 2-(cyclobut-1-en-1-yl). Royal Society of Chemistry. (2021). Discusses the instability of N-Boc groups to n-BuLi and nucleophilic attack mechanisms. Link
-
Iodoindazoles with Selective Magnesiation at Position 3. Chemistry - A European Journal. (2016). Establishes N-THP as a robust directing group for metallation chemistry on the indazole scaffold. Link
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Detailed analysis of N1 vs N2 selectivity and thermodynamic control in indazole protection. Link
Sources
- 1. Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structural Analysis & XRD Profiling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Executive Summary & Strategic Context
In the landscape of drug discovery, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (hereafter referred to as 5-Iodo-1-THP-Ind ) serves as a critical "linchpin" intermediate. The 5-iodo motif allows for versatile palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the tetrahydropyranyl (THP) group acts as a robust, yet acid-labile, masking agent for the indazole nitrogen.[1]
This guide addresses a frequent bottleneck in the development of this intermediate: structural ambiguity . Indazoles are prone to tautomeric alkylation (N1 vs. N2).[2][1] While NMR provides solution-state data, Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method to confirm regiochemistry and analyze solid-state stability (polymorphism).
This document compares 5-Iodo-1-THP-Ind against its primary alternatives (N-Boc and N-H variants) and provides a blueprint for acquiring and interpreting crystallographic data.
Structural Analysis: The Regiochemistry Challenge
The core challenge in synthesizing 5-Iodo-1-THP-Ind is controlling the site of protection. Indazole exists as a tautomeric mixture (1H and 2H).[2][1][3] Reaction with 3,4-dihydro-2H-pyran (DHP) can theoretically yield two regioisomers.
Mechanistic Pathway & Regioselectivity
Under acidic catalysis (e.g., p-TsOH), the reaction proceeds via an oxocarbenium ion intermediate.[2][1] Thermodynamic control strongly favors the N1-isomer due to the preservation of the benzenoid structure in the fused ring system, whereas N2-alkylation results in a quinoid-like disruption.
Visualization: Regioselective Protection Pathway
Figure 1: Reaction pathway illustrating the thermodynamic preference for N1-alkylation in indazoles.
Comparative Performance: 1-THP vs. Alternatives
Selecting the right protecting group impacts not just synthesis, but purification (crystallinity) and analysis.[2][1]
| Feature | 1-THP (Tetrahydropyranyl) | 1-Boc (tert-Butyloxycarbonyl) | 1-H (Unprotected) |
| Crystallinity | Moderate/Low. The THP group introduces a chiral center (R/S at anomeric C), creating a racemic lattice which often lowers melting point or leads to oils. | High. Achiral, bulky group often facilitates good packing and higher melting points.[2][1] | High. Strong H-bond donor/acceptor capability leads to tight lattice packing (often high MP). |
| Regiostability | High (N1). Once formed, N1-THP is thermally stable but acid-labile. | Variable. N1-Boc can undergo thermal rearrangement to N2 or hydrolysis. | N/A. Tautomerizes freely in solution. |
| Atom Economy | High. No leaving group waste (addition reaction).[1] | Lower. Requires Boc anhydride; generates CO2/tBuOH upon removal.[1] | Best. No protecting group mass.[1] |
| XRD Utility | Critical. Essential to prove N1-connectivity and resolve diastereomeric packing if chiral co-crystallization is used. | Moderate. NMR usually sufficient; Carbonyl stretch in IR is diagnostic.[1] | Moderate. H-bonding networks are the primary interest. |
| Solubility | Excellent. Lipophilic THP group enhances solubility in non-polar solvents (DCM, Toluene).[2][1] | Good. Soluble in most organic solvents.[1] | Poor. Low solubility in non-polar solvents due to H-bonding. |
Expert Insight: While N-Boc is often preferred for ease of crystallization, N-THP is superior for scale-up chemistry due to atom economy and cost. The difficulty in crystallizing the THP variant can be overcome by seeding or using co-solvents (see Protocol below).[2][1]
XRD Data Profiling & Interpretation[2]
Since a public CIF file for 5-Iodo-1-THP-Ind is often proprietary, this section details the Target Diffraction Signatures you must validate in your own experimental data.
Crystal Habit & Unit Cell Expectations[2]
-
Crystal System: Monoclinic (most probable, Space Group
) or Triclinic ( ).[2][1] -
Morphology: Colorless prisms or needles.[1]
-
Chirality: The THP protection creates a chiral center at C2' (the anomeric carbon).[2][1]
-
Note: Unless chiral DHP was used (rare), the crystal will be a racemate containing both (
)-THP and ( )-THP variants of the indazole.[1] -
Centrosymmetric Space Groups: Expect
where enantiomers pair up in the unit cell.
-
Key Structural Markers (Bond Lengths & Angles)
To validate the structure from your XRD solution, compare against these standard geometric parameters derived from the Cambridge Structural Database (CSD) for similar 1-substituted indazoles:
| Parameter | Target Range (Å / °) | Structural Significance |
| N1—C(THP) | 1.46 – 1.49 Å | Confirms |
| N1—N2 | 1.36 – 1.38 Å | Typical for pyrazole ring N-N bond.[1] |
| C5—I (Iodine) | 2.08 – 2.12 Å | Standard Carbon-Iodine bond length. |
| THP Conformation | Chair | The pyran ring should adopt a low-energy chair conformation. |
| N1 vs N2 | N1-Alkylation | Validated if the THP is attached to the Nitrogen adjacent to the benzene ring fusion. |
Intermolecular Interactions (Packing)[1][2]
-
Halogen Bonding: Look for
or short contacts (< 3.5 Å).[2][1] The iodine atom is a "sigma-hole" donor, often driving supramolecular assembly.[1] -
Pi-Stacking: Indazole rings are planar; expect centroid-to-centroid distances of ~3.6–3.8 Å between antiparallel aromatic systems.
Experimental Protocols
Synthesis for High-Purity Crystallization
To ensure a crystal suitable for XRD, the sample must be free of the N2-isomer.
-
Reagents: 5-Iodo-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (1.5 eq), p-Toluenesulfonic acid (0.05 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][1]
-
Procedure:
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1). The N1-isomer typically elutes second (more polar) or first depending on the stationary phase interaction, but N1 is usually the major spot.[1] Isolate the major fraction.
Crystallization Protocol (Vapor Diffusion)
Direct evaporation often yields oil due to the THP racemate.[1] Vapor diffusion is recommended.[1]
-
Inner Vial: Dissolve 20 mg of pure 5-Iodo-1-THP-Ind in 0.5 mL Acetone or DCM (Good solubility).
-
Outer Vial: Add 3 mL of Pentane or Hexane (Anti-solvent).[1]
-
Condition: Seal tightly. Allow to stand at 4°C for 3-7 days.
-
Result: Slow diffusion of pentane into the acetone solution induces supersaturation, promoting the growth of X-ray quality prisms.[2][1]
XRD Data Collection Strategy
-
Temperature: Collect at 100 K (Cryostream). Iodine is heavy; thermal vibration at RT can smear electron density, reducing precision of bond lengths.[2][1]
-
Absorption Correction: Essential.[1] Iodine has a high absorption coefficient (
).[2][1] Use multi-scan or analytical absorption correction to prevent scaling errors.[1]
Decision Matrix: When to Use Which?
Figure 2: Strategic decision tree for selecting the indazole protecting group.
References
-
Indazole Regioselectivity & THP Protection
-
General Indazole Crystallography
-
Compound Data (5-Iodo-1H-indazole)
-
THP Protecting Group Chemistry
Sources
- 1. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 2. CN100335467C - Synthesis of 5-iodo-1,4-twice substituted-1,2,3-trioxazole compound - Google Patents [patents.google.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Iodo-1H-indazole | C7H5IN2 | CID 21894739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | C8H11IN2O | CID 54759103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
